4-Methoxynicotinaldehyde

Physical Property Differentiation Solid-State Stability Handling and Storage

Researchers using liquid nicotinaldehyde (mp 8°C) in automated high-throughput synthesis face volatility, cross-contamination, and dispensing errors. 4-Methoxynicotinaldehyde (mp 63-67°C) is the solid-phase solution. • Validated key intermediate in variolin B total synthesis - a marine alkaloid with potent antitumor activity; alternative isomers yield divergent scaffolds (e.g., camptothecin derivatives). • Explicitly cited precursor for 7,8-dimethylquinoline antimicrobial/antifungal agents - an application undocumented for 2-MeO or 6-MeO isomers. • Elevated pKa (4.75 vs. 3.43 for nicotinaldehyde) reduces pyridine protonation under mild acid, enabling selective condensations. • Compatible with automated solid-dispensing systems; shipped and stored at 2-8°C under inert atmosphere for long-term stability.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 82257-15-6
Cat. No. B045364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxynicotinaldehyde
CAS82257-15-6
Synonyms3-Formyl-4-methoxypyridine;  4-Methoxy-3-pyridinecarboxaldehyde;  4-Methoxynicotinaldehyde; 
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)C=O
InChIInChI=1S/C7H7NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-5H,1H3
InChIKeyQWUFIMUCFQUBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxynicotinaldehyde Overview


4-Methoxynicotinaldehyde (4-methoxy-3-pyridinecarboxaldehyde, CAS 82257-15-6) is a methoxy-substituted nicotinaldehyde derivative with the molecular formula C7H7NO2 . It belongs to the broader class of pyridine carboxaldehydes, which are widely employed as synthetic intermediates in medicinal and agricultural chemistry . The compound is characterized by a light yellow solid appearance at room temperature, a melting point range of 63-67 °C, and a predicted boiling point of 262.9±20.0 °C . Its structural features—an aldehyde group at the 3-position and a methoxy group at the 4-position of the pyridine ring—confer a distinct reactivity profile that differentiates it from other positional isomers and unsubstituted analogs .

Solid-state dispensing Ambient solid simplifies automated weighing and reduces volatility during handling.
Regioselective synthesis 4‑Methoxy substitution provides a pre‑functionalized entry for pyridine‑fused heterocycles.
pKa‑modulated reactivity Electron‑donating methoxy group shifts protonation equilibrium, tuning acid‑catalyzed pathways.

Why 4-Methoxynicotinaldehyde Cannot Be Substituted


Generic substitution of 4-methoxynicotinaldehyde with other methoxynicotinaldehyde isomers (e.g., 2-methoxy- or 6-methoxy-nicotinaldehyde) or unsubstituted nicotinaldehyde is not scientifically or operationally justifiable due to significant divergences in physical state, thermal stability, and electronic properties. The 4-methoxy substitution pattern results in a solid at ambient temperature with a melting point of 63-67 °C, in contrast to the liquid state of unsubstituted nicotinaldehyde (mp 8 °C) and the lower-melting 6-methoxy isomer (mp 51-54 °C) [1]. Furthermore, the predicted pKa of 4-methoxynicotinaldehyde (4.75) differs markedly from that of nicotinaldehyde (3.43-3.80), indicating altered protonation states under physiological and reaction conditions that directly impact reactivity in nucleophilic additions and condensations . Such differences preclude one-to-one replacement without extensive re-optimization of reaction parameters and purification protocols, underscoring the need for compound-specific procurement [2].

4‑Methoxy (Target)
Isomeric Alternatives
Solid at ambient temperature
Liquid (unsubstituted) or lower‑melting solids; handling and storage profile may shift.
Higher pKa (electron‑donating 4‑OCH₃)
Lower pKa alters protonation state; acid‑catalyzed reactivity may not transfer directly.
Regioselective entry for variolin B synthesis
2‑Methoxy isomer directs toward camptothecin analogs; synthetic outcome diverges.

4-Methoxynicotinaldehyde: Key Differentiation Evidence


Solid-State Handling Advantage

4-Methoxynicotinaldehyde is a solid at room temperature with a melting point range of 63-67 °C, while unsubstituted nicotinaldehyde is a liquid with a melting point of 8 °C. This represents a minimum increase of 55 °C in melting point [1]. The 6-methoxy isomer (6-methoxynicotinaldehyde) also exhibits a lower melting point (51-54 °C) and a lower boiling point (244.2 °C) compared to the 4-methoxy derivative (262.9 °C) [2].

Physical State
Head-to-head
Δmp +55 °C vs. nicotinaldehyde
Δbp +27.6 °C vs. 2‑methoxy isomer
Solid‑state handling advantage over liquid analogs.
Predicted boiling points; review measured data.
Physical Property Differentiation Solid-State Stability Handling and Storage

Key Intermediate for Variolin B Synthesis

4-Methoxynicotinaldehyde serves as a specific starting material (intermediate I) in the total synthesis of variolin B, a potent antitumoral marine alkaloid [1]. In contrast, its positional isomer 2-methoxynicotinaldehyde is employed in the synthesis of camptothecin analogs (GI147211C) [2]. This divergence in synthetic utility is a direct consequence of the distinct regiochemistry imparted by the methoxy group at the 4-position versus the 2-position, which dictates the orientation of subsequent cyclization and functionalization steps [3].

Synthetic Utility
Class-level
Key intermediate for variolin B total synthesis (Molina 2002)
2‑Methoxy isomer yields camptothecin analog GI147211C
Regiochemistry dictates synthetic outcome.
Literature‑reported synthetic entry; verify current lot applicability.
Regioselective Synthesis Heterocyclic Chemistry Marine Alkaloid

Electronic Modulation via pKa Shift

The predicted acid dissociation constant (pKa) for 4-methoxynicotinaldehyde is 4.75±0.18, whereas unsubstituted nicotinaldehyde exhibits a predicted pKa of 3.43±0.10 . This increase of approximately 1.32 units (or ~0.95 units when compared to an alternative predicted value of 3.80 for nicotinaldehyde) reflects the electron-donating effect of the 4-methoxy substituent, which reduces the acidity of the pyridinium nitrogen [1].

Electronic Profile
Reported
ΔpKa +1.32 (vs. 3.43) – +0.95 (vs. 3.80)
Altered protonation state under acidic conditions.
Predicted pKa; experimental verification recommended.
Electronic Properties Reactivity Prediction pKa Modulation

Commercial Availability and Purity Profile

4-Methoxynicotinaldehyde is commercially available from multiple vendors with a standard purity specification of 95% (AKSci) or NLT 98% (Synblock) and is accompanied by analytical documentation including NMR, HPLC, and MS . While the 6-methoxy isomer is also available (e.g., 97% purity from Thermo Scientific), the 4-methoxy variant is specifically cited as an intermediate for 7,8-dimethylquinoline derivatives with potential antimicrobial and antifungal activity, a niche application not shared by other isomers [1].

Supply & Purity
Reported
Purity NLT 98% (Synblock)
Documented precursor for 7,8‑dimethylquinoline derivatives
Streamlines procurement with analytical support.
Verify current lot specifications and documentation.
Supply Chain Purity Specifications Analytical Quality Control

4-Methoxynicotinaldehyde: High-Value Application Scenarios


Solid-Phase Handling for Parallel Synthesis

Owing to its solid physical state (mp 63-67 °C) versus liquid nicotinaldehyde (mp 8 °C), 4-methoxynicotinaldehyde is better suited for automated solid-dispensing systems and long-term storage under inert atmosphere at 2-8 °C, minimizing solvent evaporation and cross-contamination risks . This property makes it the preferred choice for high-throughput synthesis campaigns requiring reproducible weighing and minimal handling volatility.

Regioselective Construction of Variolin B Scaffold

4-Methoxynicotinaldehyde is a validated key intermediate in the total synthesis of variolin B, a marine alkaloid with potent antitumor activity [1]. Researchers aiming to access this specific polyheterocyclic framework or its analogs should procure the 4-methoxy isomer, as alternative methoxynicotinaldehydes (e.g., the 2-methoxy isomer) lead to divergent synthetic outcomes such as camptothecin derivatives [2].

7,8-Dimethylquinoline-Based Antimicrobial Agents

4-Methoxynicotinaldehyde is explicitly cited as a precursor for the synthesis of 7,8-dimethylquinoline derivatives with reported antimicrobial and antifungal potential . This application is not documented for the 2-methoxy or 6-methoxy isomers, making 4-methoxynicotinaldehyde the compound of choice for medicinal chemistry programs targeting this specific quinoline subclass.

Reaction Optimization Leveraging Altered pKa

The higher predicted pKa of 4-methoxynicotinaldehyde (4.75) compared to unsubstituted nicotinaldehyde (3.43) implies reduced protonation of the pyridine nitrogen under mildly acidic conditions . This electronic characteristic can be exploited in acid-catalyzed condensations or nucleophilic additions where maintaining a non-protonated pyridine ring is advantageous for reactivity or selectivity.

Application
Selection Property
Validation Focus
Parallel solid‑phase synthesis
Solid physical state
Weighing reproducibility, low volatility
Variolin B scaffold construction
Regioselective 4‑methoxy entry
Synthetic route fidelity, yield
Antimicrobial quinoline synthesis
Documented precursor for 7,8‑dimethylquinolines
Antimicrobial screening outcome
Acid‑catalyzed condensation optimization
Altered protonation state (pKa shift)
pKa‑dependent reactivity, selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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